Imidafenacin hydrochloride

Descripción

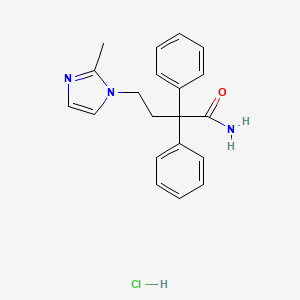

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-(2-methylimidazol-1-yl)-2,2-diphenylbutanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O.ClH/c1-16-22-13-15-23(16)14-12-20(19(21)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-11,13,15H,12,14H2,1H3,(H2,21,24);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOVKCGOEUKOSFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Imidafenacin Hydrochloride: A Deep Dive into its Mechanism of Action on Muscarinic Receptors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of imidafenacin hydrochloride, a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs). Developed for the treatment of overactive bladder (OAB), imidafenacin's efficacy stems from its specific interactions with muscarinic receptor subtypes in the urinary bladder. This document details its binding affinities, functional activities, the signaling pathways it modulates, and the experimental protocols used to elucidate its pharmacological profile.

Core Mechanism of Action: Selective Muscarinic Antagonism

Imidafenacin is an antimuscarinic agent that exerts its therapeutic effects by competitively antagonizing acetylcholine at postsynaptic muscarinic receptors. Its primary site of action is the detrusor muscle of the urinary bladder, where it inhibits involuntary contractions, thereby increasing bladder capacity and reducing the symptoms of OAB, such as urinary frequency and urgency incontinence.[1][2][3]

A key feature of imidafenacin is its selectivity for M3 and M1 muscarinic receptor subtypes over the M2 subtype.[1][4][5] This selectivity profile is crucial for its favorable balance of efficacy and tolerability.

-

M3 Receptor Antagonism: The M3 receptor is the primary mediator of detrusor muscle contraction.[6][7] By blocking this receptor, imidafenacin directly inhibits the contractile signals, leading to bladder relaxation.[1][8]

-

M1 Receptor Antagonism: M1 receptors are present on presynaptic nerve terminals in the bladder and are thought to facilitate the release of acetylcholine in a positive feedback loop.[9][10] Imidafenacin's antagonism of M1 receptors can therefore reduce acetylcholine release, further contributing to the relaxation of the detrusor muscle.[1][4]

-

Lower Affinity for M2 Receptors: While M2 receptors are the most abundant muscarinic subtype in the bladder, their primary role is to inhibit β-adrenoceptor-mediated relaxation.[11][12] Imidafenacin's lower affinity for M2 receptors is advantageous, as it minimizes interference with the sympathetic nervous system's ability to promote bladder relaxation and may be associated with a lower incidence of certain side effects.[1][4]

Quantitative Analysis of Receptor Affinity and Functional Activity

The following tables summarize the quantitative data on imidafenacin's binding affinity and functional antagonism at muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities (Ki) of Imidafenacin

| Receptor Subtype | Human (expressed in CHO-K1 cells) Ki (nmol/L) |

| M1 | High Affinity[1][13] |

| M2 | Lower Affinity[1][13] |

| M3 | High Affinity[1][13] |

| M4 | Data not readily available in public literature |

| M5 | Data not readily available in public literature |

Note: Specific numerical Ki values for imidafenacin across all five human muscarinic receptor subtypes from a single comparative study are not consistently reported in the publicly available literature. The data indicates a clear preference for M1 and M3 over M2 receptors.

Table 2: Functional Antagonism (pA2) and Inhibitory Potency (IC50) of Imidafenacin

| Parameter | Species | Tissue/Assay | Value | Reference |

| pA2 (M3) | Rat | Ileum (Carbachol-induced contraction) | 8.6 | [1] |

| pA2 (M1) | Rat | Vas Deferens (McN-A-343-induced contraction) | 8.5 | [1] |

| pA2 (M2) | Rat | Atria (Carbachol-induced inhibition of isoprenaline-stimulated tachycardia) | 7.7 | [1] |

| IC50 | Rat | Salivary Gland (Acetylcholine-induced K+ efflux) | 1.8 nmol/L | [1] |

| IC50 | Rat | Bladder Detrusor (Carbachol-induced contraction) | 1.1 nmol/L | [8] |

Table 3: Muscarinic Receptor Affinity of Imidafenacin Metabolites

| Metabolite | Receptor Affinity |

| M-2 | Low |

| M-4 | Low |

| M-9 | Low |

Signaling Pathways Modulated by Imidafenacin

Imidafenacin's antagonism of M1, M2, and M3 receptors interferes with their respective downstream signaling cascades.

M3 Receptor Signaling Pathway in Detrusor Smooth Muscle

M3 receptors are coupled to the Gq/11 family of G proteins. Acetylcholine binding to M3 receptors initiates a signaling cascade that leads to smooth muscle contraction. Imidafenacin blocks this pathway at the receptor level.

M2 Receptor Signaling Pathway in Detrusor Smooth Muscle

M2 receptors are coupled to the Gi/o family of G proteins. Their activation by acetylcholine inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. This reduction in cAMP counteracts the relaxing effects of β-adrenergic stimulation. Imidafenacin has a lower affinity for M2 receptors, resulting in less interference with this pathway compared to non-selective antagonists.

Presynaptic M1 Receptor Signaling Pathway

Presynaptic M1 receptors on cholinergic nerve terminals are coupled to Gq/11 proteins. Their activation by acetylcholine enhances further acetylcholine release. Imidafenacin's antagonism of these receptors reduces this positive feedback.

Detailed Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of imidafenacin for muscarinic receptor subtypes.

Objective: To quantify the binding affinity of imidafenacin for M1, M2, and M3 muscarinic receptor subtypes.

Materials:

-

Membrane preparations from cells expressing a single human muscarinic receptor subtype (M1, M2, or M3).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

Unlabeled this compound.

-

Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

-

96-well microplates.

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells expressing the target receptor subtype in ice-cold buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer to a desired protein concentration.

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer.

-

A range of concentrations of unlabeled imidafenacin.

-

A fixed concentration of [³H]-NMS (typically at or below its Kd value).

-

Membrane preparation.

-

-

Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist (e.g., atropine).

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot the percentage of specific binding against the logarithm of the imidafenacin concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Isolated Bladder Strip Functional Assay

This protocol details the methodology for assessing the functional antagonism of imidafenacin on carbachol-induced contractions in isolated rat bladder detrusor strips.

Objective: To determine the potency (pA2 value) of imidafenacin in antagonizing M3 receptor-mediated smooth muscle contraction.

Materials:

-

Male Sprague-Dawley rats.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.7).

-

Carbachol (muscarinic agonist).

-

This compound.

-

Organ bath system with isometric force transducers.

-

Data acquisition system.

Procedure:

-

Tissue Preparation: Euthanize a rat and excise the urinary bladder. Place the bladder in cold Krebs-Henseleit solution. Remove the urothelium and cut the detrusor muscle into longitudinal strips (e.g., 2 mm wide and 10 mm long).

-

Mounting: Mount the muscle strips in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂. Attach one end of the strip to a fixed hook and the other to an isometric force transducer.

-

Equilibration: Apply an initial tension (e.g., 1 g) and allow the strips to equilibrate for at least 60 minutes, with periodic washing and tension adjustment.

-

Contraction Induction: Generate a cumulative concentration-response curve for carbachol to establish a baseline contractile response.

-

Antagonist Incubation: Wash the tissues and incubate with a fixed concentration of imidafenacin for a predetermined period (e.g., 30 minutes).

-

Repeat Contraction Induction: In the presence of imidafenacin, generate a second cumulative concentration-response curve for carbachol.

-

Data Analysis:

-

Plot the contractile response as a percentage of the maximum response against the logarithm of the carbachol concentration.

-

Determine the EC50 values for carbachol in the absence and presence of imidafenacin.

-

Calculate the dose ratio (DR) = EC50 (with antagonist) / EC50 (without antagonist).

-

Construct a Schild plot (log(DR-1) vs. log[imidafenacin]) to determine the pA2 value, which is a measure of the antagonist's affinity.

-

Conclusion

This compound is a highly effective and selective muscarinic receptor antagonist for the treatment of overactive bladder. Its mechanism of action is primarily driven by its high affinity for and antagonism of M3 and M1 muscarinic receptors, leading to the inhibition of detrusor muscle contraction and a reduction in acetylcholine release. Its lower affinity for M2 receptors contributes to its favorable side effect profile. The quantitative data from binding and functional assays, along with a clear understanding of the underlying signaling pathways, provide a robust pharmacological basis for its clinical utility. The detailed experimental protocols outlined in this guide serve as a foundation for further research and development in the field of muscarinic receptor pharmacology.

References

- 1. Effects of imidafenacin (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imidafenacin | C20H21N3O | CID 6433090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is Imidafenacin used for? [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. dovepress.com [dovepress.com]

- 6. Experience with imidafenacin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Signal transduction underlying the control of urinary bladder smooth muscle tone by muscarinic receptors and β-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-term safety, efficacy, and tolerability of imidafenacin in the treatment of overactive bladder: a review of the Japanese literature - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Function, signal transduction mechanisms and plasticity of presynaptic muscarinic receptors in the urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prejunctional M1 facilitory and M2 inhibitory muscarinic receptors mediate rat bladder contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contractile role of M2 and M3 muscarinic receptors in gastrointestinal, airway and urinary bladder smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

The Initial Discovery and Development of Imidafenacin: A Technical Overview

Foreword

Imidafenacin stands as a significant advancement in the pharmacological management of overactive bladder (OAB). Its development narrative is a compelling case study in targeted drug design, emphasizing receptor selectivity to enhance therapeutic efficacy while mitigating adverse effects. This technical guide provides an in-depth exploration of the initial discovery and development history of Imidafenacin, tailored for researchers, scientists, and drug development professionals. We will delve into the core preclinical and pharmacological data, present detailed experimental methodologies, and visualize the key signaling pathways integral to its mechanism of action.

Genesis of Imidafenacin: Discovery and Development Timeline

Imidafenacin, identified by the code KRP-197 or ONO-8025, was discovered and developed by the Japanese pharmaceutical company, Kyorin Pharmaceutical Co., Ltd. [1]. Recognizing the need for a more tolerable treatment for OAB, Kyorin's research focused on developing a muscarinic receptor antagonist with a specific pharmacological profile.

The development and commercialization of Imidafenacin have been marked by a series of strategic collaborations and approvals:

-

Co-development and Co-marketing: In Japan, Imidafenacin was co-developed and co-marketed with Ono Pharmaceutical Co., Ltd. [2][3][4].

-

First Approval: The drug received its first approval in Japan on April 17, 2007, and was subsequently launched in June 2007 under the brand names Uritos® (by Kyorin) and Staybla® (by Ono)[2][3][5][6].

-

Global Partnerships: Kyorin Pharmaceutical entered into several agreements to expand Imidafenacin's global reach:

-

Eisai Co., Ltd.: Granted exclusive rights for development and marketing in China, India, Sri Lanka, and ASEAN countries in 2009[1].

-

Daiichi Sankyo Brasil: An agreement for development and marketing in Brazil was reached in 2011[7].

-

R-Pharm: Exclusive rights for development and marketing in Russia and neighboring nations were granted in 2014[6].

-

Faes Farma, S.A.: A collaboration for exclusive development and distribution rights in Latin America was established in 2018[8].

-

Pharmacological Profile: Mechanism of Action and Receptor Selectivity

Imidafenacin is a potent and selective antagonist of muscarinic acetylcholine receptors (mAChRs). Its therapeutic effect in OAB stems from its high affinity for the M3 and M1 receptor subtypes and a comparatively lower affinity for the M2 subtype[9][10]. This selectivity is crucial for its favorable side-effect profile.

The detrusor muscle of the bladder, which is responsible for bladder contraction, is rich in M3 receptors. By blocking these receptors, Imidafenacin inhibits involuntary bladder contractions, thereby increasing bladder capacity and reducing the symptoms of OAB, such as urinary urgency and frequency[10][11].

The M1 receptors are believed to be involved in the prejunctional facilitation of acetylcholine release in the bladder. Antagonism of M1 receptors by Imidafenacin may further contribute to the reduction of bladder hyperactivity[9][10].

The lower affinity for M2 receptors, which are also present in the bladder but are more predominant in cardiac tissue, contributes to a reduced risk of cardiac side effects. Furthermore, the selectivity of Imidafenacin for bladder receptors over those in the salivary glands is a key factor in the lower incidence of dry mouth, a common and often treatment-limiting side effect of less selective antimuscarinic agents[9].

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical studies that characterize the pharmacological profile of Imidafenacin.

Table 1: Muscarinic Receptor Binding Affinities of Imidafenacin in Rat Tissues

| Tissue | Predominant Receptor Subtypes | Dissociation Constant (Kd) (nM) |

| Submaxillary Gland | M1, M3 | 0.4 - 0.7 |

| Prostate | M1, M3 | 0.4 - 0.7 |

| Cerebral Cortex | M1 | 0.4 - 0.7 |

| Bladder | M2, M3 | 1.2 - 1.4 |

| Lung | M2, M3 | 1.2 - 1.4 |

| Colon | M2, M3 | 1.2 - 1.4 |

| Heart | M2 | 2.2 - 4.5 |

| Cerebellum | M2 | 2.2 - 4.5 |

Data from radioligand binding assays using [3H]imidafenacin.

Table 2: In Vitro and In Vivo Pharmacological Activity of Imidafenacin

| Parameter | Species | Experimental Model | Value |

| In Vitro | |||

| IC50 for M3 Receptor | - | - | 0.3 nM |

| In Vivo | |||

| ID50 (Inhibition of CCh-induced bladder capacity decrease) | Rat | Conscious rats | 0.055 mg/kg |

| ID30 (Inhibition of distention-induced rhythmic bladder contraction) | Rat | Conscious rats | 0.17 mg/kg |

| ID50 (Inhibition of CCh-stimulated salivary secretion) | Rat | Conscious rats | 1.5 mg/kg |

| Minimum Effective Dose (Increase in bladder capacity) | Rat | Urethane-anesthetized rats | 0.003 mg/kg (i.v.) |

Key Experimental Protocols

This section details the methodologies employed in the pivotal preclinical studies that elucidated the pharmacological properties of Imidafenacin.

Radioligand Binding Assays for Muscarinic Receptor Affinity

Objective: To determine the binding affinity (Kd and Ki values) of Imidafenacin for muscarinic receptor subtypes in various tissues.

Protocol:

-

Tissue Preparation: Tissues (e.g., rat bladder, submaxillary gland, heart, brain regions) are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer.

-

Binding Assay:

-

Saturation Binding: Membrane preparations are incubated with increasing concentrations of a radiolabeled ligand (e.g., [3H]N-methylscopolamine or [3H]imidafenacin) in the absence (total binding) or presence (non-specific binding) of a high concentration of a non-labeled antagonist (e.g., atropine).

-

Competition Binding: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the competing drug (Imidafenacin).

-

-

Incubation: Incubations are typically carried out at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. Saturation binding data are analyzed using Scatchard analysis to determine the maximal binding capacity (Bmax) and the dissociation constant (Kd). Competition binding data are analyzed using non-linear regression to determine the IC50 value, from which the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

In Vivo Assessment of Bladder Function and Salivary Secretion in Rats

Objective: To evaluate the functional effects of Imidafenacin on bladder capacity, bladder contractions, and salivary secretion in living animals.

Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats are used.

-

Bladder Capacity and Rhythmic Contractions:

-

Animals are anesthetized (e.g., with urethane).

-

A catheter is inserted into the bladder via the urethra for cystometry.

-

The bladder is filled with saline at a constant rate to induce rhythmic contractions.

-

Bladder pressure is monitored to measure bladder capacity and the frequency and amplitude of contractions.

-

Imidafenacin or vehicle is administered intravenously or orally, and the effects on bladder parameters are recorded.

-

-

Carbamylcholine (CCh)-Induced Decrease in Bladder Capacity:

-

Conscious rats are used.

-

A bladder catheter is implanted for saline infusion.

-

CCh, a muscarinic agonist, is administered to induce bladder contractions and decrease bladder capacity.

-

Imidafenacin is administered prior to CCh, and its ability to prevent the CCh-induced decrease in bladder capacity is quantified to determine the ID50.

-

-

Salivary Secretion:

-

Animals are anesthetized.

-

The submandibular duct is cannulated to collect saliva.

-

Salivation is stimulated by the administration of a muscarinic agonist (e.g., CCh or pilocarpine).

-

Imidafenacin is administered, and its inhibitory effect on the volume of secreted saliva is measured to determine the ID50.

-

Signaling Pathways

The therapeutic and adverse effects of Imidafenacin are dictated by its interaction with the signaling pathways downstream of M1, M2, and M3 muscarinic receptors.

M3 and M1 Receptor Signaling in the Bladder Detrusor Muscle

Activation of M3 receptors on the detrusor smooth muscle by acetylcholine is the primary driver of bladder contraction. M1 receptor activation on presynaptic nerve terminals is thought to enhance acetylcholine release, further promoting contraction. Imidafenacin's antagonism of both these receptors leads to bladder relaxation and increased capacity.

References

- 1. Muscarinic receptor binding of the novel radioligand, [3h]imidafenacin in the human bladder and parotid gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. M3 muscarinic acetylcholine receptor plays a critical role in parasympathetic control of salivation in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The intracellular pathway of the acetylcholine-induced contraction in cat detrusor muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. In Vivo Monitoring of Acetylcholine Release from Nerve Endings in Salivary Gland [mdpi.com]

- 6. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. urology-textbook.com [urology-textbook.com]

- 8. ics.org [ics.org]

- 9. Cholinergic stimulation of salivary secretion studied with M1 and M3 muscarinic receptor single- and double-knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of imidafenacin (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Muscarinic receptors: their distribution and function in body systems, and the implications for treating overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]

Imidafenacin's affinity and selectivity for M1, M2, and M3 receptors

An In-depth Technical Guide to Imidafenacin's Affinity and Selectivity for M1, M2, and M3 Muscarinic Receptors

Introduction

Imidafenacin is a potent and selective antimuscarinic agent developed for the treatment of overactive bladder (OAB). Its clinical efficacy is rooted in its specific pharmacological profile at the muscarinic acetylcholine receptor subtypes, particularly M1, M2, and M3. This document provides a comprehensive technical overview of imidafenacin's binding affinity and functional selectivity for these key receptors, intended for researchers, scientists, and drug development professionals. The information is compiled from various in vitro and in vivo studies, detailing the experimental methodologies and presenting the quantitative data for comparative analysis.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a fundamental measure of their interaction strength, typically quantified by the inhibition constant (Ki). This value is determined through competitive radioligand binding assays, where the test compound (imidafenacin) competes with a radiolabeled ligand for binding to the receptor. Studies on recombinant human muscarinic receptors expressed in cell lines, such as Chinese Hamster Ovary (CHO) cells, provide a clean system for assessing subtype selectivity.

Imidafenacin demonstrates a distinct selectivity profile, exhibiting higher affinity for the M1 and M3 receptor subtypes compared to the M2 subtype.[1] This profile is crucial for its therapeutic action, as M3 receptors are primarily responsible for detrusor muscle contraction in the bladder, while M1 receptors are also implicated in bladder function.[1][2]

Data Presentation: Binding Affinity (Ki)

The following table summarizes the binding affinity data for imidafenacin at human M1, M2, and M3 muscarinic receptors.

| Compound | Receptor Subtype | Ki (nM) | Test System | Reference |

| Imidafenacin | hM1 | Low nM range | Recombinant human muscarinic receptors | [1] |

| hM2 | Higher than M1/M3 | Recombinant human muscarinic receptors | [1] | |

| hM3 | Low nM range | Recombinant human muscarinic receptors | [1] |

Note: Specific Ki values from a single comparative study were not available in the searched literature, but the relative affinity profile is consistently reported as M3 ≈ M1 > M2.[1]

Functional Antagonist Potency

Functional assays measure the ability of an antagonist to inhibit the response induced by an agonist, providing a measure of potency (e.g., pA2 or IC50). The pA2 value, derived from a Schild analysis, represents the negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. It is a robust measure of competitive antagonism.

Functional studies corroborate the binding data, showing that imidafenacin is a more potent antagonist at M3 and M1 receptors than at M2 receptors.[1] These assays are often conducted in isolated tissues that endogenously express these receptors, such as the urinary bladder (predominantly M3 for contraction) and salivary glands.[1][2]

Data Presentation: Functional Antagonism (pA2)

The table below presents data on the functional antagonist potency of imidafenacin.

| Parameter | M3 Receptor (Rat Bladder) | M1 Receptor (Rat Bladder) | M2 Receptor | Reference |

| Assay | Carbamylcholine-induced contraction | Acetylcholine release | (Various) | [1] |

| pA2 / Potency | High | High | Low | [1] |

Note: Specific pA2 values for imidafenacin across all three receptor subtypes from a single study are not detailed in the available literature. However, functional assays confirm higher antagonist activity at M1 and M3 receptors compared to M2.[1]

Experimental Protocols

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound (imidafenacin) by measuring its ability to displace a radiolabeled ligand from muscarinic receptors.

-

Receptor Source: Membranes from CHO cells stably expressing recombinant human M1, M2, or M3 muscarinic receptor subtypes.[3]

-

Radioligand: [³H]-N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist, is commonly used.[4]

-

Assay Buffer: Typically a buffer such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.[5]

-

Procedure:

-

Receptor membranes (10-20 µg protein) are incubated in assay buffer.

-

A fixed concentration of [³H]NMS (close to its Kd value) is added.

-

Increasing concentrations of the unlabeled competitor (imidafenacin) are added to serially diluted wells.

-

The mixture is incubated to reach equilibrium (e.g., 60 minutes at 30°C).[5]

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist, such as atropine (e.g., 1-10 µM).

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C), trapping the receptor-bound radioligand.[5]

-

Filters are washed with ice-cold buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis: The concentration of imidafenacin that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Competitive Radioligand Binding Assay Workflow

Schild Analysis for pA2 Determination

This functional assay determines the potency of a competitive antagonist by measuring the parallel rightward shift it causes in an agonist's concentration-response curve.

-

Tissue Preparation: Longitudinal smooth muscle strips (~4 x 10 mm) are prepared from the rat urinary bladder body.[6][7]

-

Apparatus: Tissues are suspended in organ baths containing a physiological salt solution (e.g., Tyrode's or Krebs solution) at 37°C, aerated with 95% O₂ / 5% CO₂.[6][8] Isometric tension is recorded using a force transducer.

-

Procedure:

-

After an equilibration period, a cumulative concentration-response curve to an agonist (e.g., carbachol, 10 nM - 300 µM) is generated to establish a control response.[6]

-

The tissue is washed to restore baseline tension.

-

The tissue is incubated with a fixed concentration of the antagonist (imidafenacin) for a set period (e.g., 30 minutes).[6]

-

A second cumulative concentration-response curve to the agonist is generated in the presence of imidafenacin.

-

Steps 2-4 are repeated with increasing concentrations of imidafenacin (typically at least 3 concentrations).

-

-

Data Analysis:

-

The dose ratio (DR) is calculated for each antagonist concentration. The DR is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist.

-

A Schild plot is constructed by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist (-log[Antagonist]) on the x-axis.

-

For a competitive antagonist, this plot should be linear with a slope not significantly different from 1.0.

-

The pA2 value is determined by the x-intercept of the regression line.

-

Schild Analysis Experimental Workflow

Muscarinic Receptor Signaling Pathways

The differential affinity and potency of imidafenacin at M1, M2, and M3 receptors are pharmacologically significant due to the distinct signaling pathways these receptors activate.

-

M1 and M3 Receptors: These receptors couple to Gαq/11 G-proteins.[9][10] Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). In smooth muscle, the elevated Ca²⁺ leads to contraction.

-

M2 Receptors: These receptors couple to Gαi/o G-proteins.[11] Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. In tissues like the bladder, where β-adrenergic stimulation causes relaxation via cAMP, M2 receptor activation can counteract this relaxation, indirectly promoting contraction.

References

- 1. Effects of imidafenacin (KRP-197/ONO-8025), a new anti-cholinergic agent, on muscarinic acetylcholine receptors. High affinities for M3 and M1 receptor subtypes and selectivity for urinary bladder over salivary gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Experience with imidafenacin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antagonist binding properties of five cloned muscarinic receptors expressed in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a Selective and High Affinity Radioligand, [3H]VU6013720, for the M4 Muscarinic Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. M2 muscarinic receptor contributes to contraction of the denervated rat urinary bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interaction between muscarinic receptor subtype signal transduction pathways mediating bladder contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bladder Smooth Muscle Strip Contractility as a Method to Evaluate Lower Urinary Tract Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. The human muscarinic M1 acetylcholine receptor, when express in CHO cells, activates and downregulates both Gq alpha and G11 alpha equally and non-selectively - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Intracellular signaling pathways of muscarinic acetylcholine receptor-mediated detrusor muscle contractions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability Characteristics of Imidafenacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidafenacin is a potent and selective antagonist of muscarinic M3 and M1 receptors, developed for the treatment of overactive bladder (OAB).[1] As a synthetic anticholinergic agent, it effectively reduces the frequency of urination by inhibiting involuntary bladder contractions. Marketed in Japan under the trade names Staybla and Uritos, imidafenacin's efficacy and safety profile make it a significant compound in urological pharmacology.

This technical guide provides a comprehensive overview of the core physicochemical properties of imidafenacin hydrochloride, focusing on its solubility and stability characteristics. Understanding these parameters is critical for all stages of drug development, from preformulation and formulation design to ensuring the quality, efficacy, and safety of the final drug product. This document details available solubility data, stability under various stress conditions, and the experimental protocols for these assessments, providing a valuable resource for researchers and professionals in the pharmaceutical sciences.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | 4-(2-Methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide hydrochloride |

| Molecular Formula | C₂₀H₂₂ClN₃O |

| Molecular Weight | 355.87 g/mol |

| CAS Number | 893421-54-0 (for hydrochloride) |

| Appearance | White solid (presumed) |

| Mechanism of Action | Selective antagonist of muscarinic M1 and M3 receptors. Antagonism of M3 receptors in the bladder's detrusor muscle prevents contraction. Antagonism of M1 receptors on parasympathetic neurons reduces acetylcholine release.[1] |

Solubility Characteristics

Quantitative solubility data for this compound in various solvents is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and semi-quantitative information.

| Solvent / Medium | Solubility |

| Water | Soluble (Specific quantitative data not available) |

| Methanol | Soluble (Specific quantitative data not available) |

| 0.1 N HCl | Soluble (Specific quantitative data not available) |

| Phosphate Buffer (pH 7.2) | Data is limited and requires further confirmation. |

| Ethanol | Data is limited and requires further confirmation. |

| Dimethyl Sulfoxide (DMSO) | Data is limited and requires further confirmation. |

| N,N-dimethylformamide | Data is limited and requires further confirmation. |

It is important to note that the lack of specific, publicly available quantitative solubility data necessitates empirical determination for formulation development purposes.

Experimental Protocol for Solubility Determination (General Method)

A standardized experimental protocol for determining the equilibrium solubility of a compound like this compound, often referred to as the shake-flask method, is detailed below.

-

Preparation of Solutions: Prepare a series of solutions of the desired solvents (e.g., water, phosphate buffers of varying pH, ethanol).

-

Addition of Compound: Add an excess amount of this compound to a known volume of each solvent in a sealed container (e.g., glass vial).

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A rotary shaker is typically used for this purpose.

-

Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.45 µm) to remove any undissolved solids.

-

Analysis: Dilute the filtered solution appropriately and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated and typically expressed in mg/mL or mol/L.

Stability Characteristics

The chemical stability of this compound is a critical attribute that influences its shelf-life and the potential for degradation product formation. Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Forced Degradation Studies

A Chinese patent (CN103063795A) describes a forced degradation study for imidafenacin, providing insight into its stability under various stress conditions. The study aimed to generate potential degradation products to ensure the specificity of an HPLC method for purity and content analysis.

| Stress Condition | Reagents and Conditions |

| Acid Hydrolysis | 1 mol/L Hydrochloric Acid, placed for 4 hours. |

| Alkali Hydrolysis | 1 mol/L Sodium Hydroxide, placed for 4 hours. |

| Oxidative Degradation | (Details not fully specified in the abstract, but typically involves reagents like hydrogen peroxide). |

The patent indicates that the HPLC method developed was able to separate the main peak of imidafenacin from the peaks of degradation products formed under these stress conditions, demonstrating the method's stability-indicating nature. However, specific degradation products and the extent of degradation were not quantified in the available information. A separate study identified three process-related impurities in the raw material and tablets: 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutyronitrile, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanoic acid, and 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide.

Experimental Protocols for Forced Degradation

The following protocols are based on the methodology described in patent CN103063795A for conducting forced degradation studies on imidafenacin.

4.2.1 General Sample Preparation: Accurately weigh approximately 10 mg of imidafenacin and place it in a 50 mL volumetric flask.

4.2.2 Acid Degradation:

-

Add 5 mL of 1 mol/L hydrochloric acid to the flask.

-

Allow the solution to stand for 4 hours at room temperature.

-

Neutralize the solution with 1 mol/L sodium hydroxide.

-

Dilute to volume with the specified solubilizer (e.g., a mixture of acetonitrile and phosphate buffer).

-

Further dilute an aliquot of this solution to a suitable concentration for HPLC analysis.

4.2.3 Alkali Degradation:

-

Add 5 mL of 1 mol/L sodium hydroxide to the flask.

-

Allow the solution to stand for 4 hours at room temperature.

-

Neutralize the solution with 1 mol/L hydrochloric acid.

-

Dilute to volume with the specified solubilizer.

-

Further dilute an aliquot of this solution to a suitable concentration for HPLC analysis.

4.2.4 Oxidative Degradation (General Protocol):

-

Add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide) to the flask.

-

Monitor the reaction over time at a controlled temperature.

-

Once sufficient degradation has occurred, quench the reaction if necessary.

-

Dilute the solution to a suitable concentration for HPLC analysis.

4.2.5 Analytical Method for Stability Testing: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is typically employed.

-

Column: C18, 5 µm, 250 x 4.6 mm (I.D.)

-

Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mmol/L disodium phosphate, pH adjusted to 7.45 with phosphoric acid) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 40°C

-

Detection Wavelength: 220 nm

Visualizations

Signaling Pathway of Imidafenacin

Imidafenacin exerts its therapeutic effect by antagonizing M1 and M3 muscarinic acetylcholine receptors. These are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, trigger a specific intracellular signaling cascade. The diagram below illustrates this pathway, which is inhibited by imidafenacin.

References

The Pivotal Roles of CYP3A4 and UGT1A4 in the Metabolism of Imidafenacin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidafenacin is an antimuscarinic agent utilized in the treatment of overactive bladder. A thorough understanding of its metabolic fate is crucial for predicting drug-drug interactions, ensuring patient safety, and optimizing therapeutic efficacy. This technical guide provides an in-depth analysis of the metabolic pathways of Imidafenacin, focusing on the central roles of Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A4 (UGT1A4). This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the metabolic processes and experimental designs.

Metabolic Pathways of Imidafenacin

The metabolism of Imidafenacin is primarily biphasic, involving both Phase I oxidation and Phase II glucuronidation. The major enzymes responsible for these transformations are CYP3A4 and UGT1A4, respectively.[1]

Phase I Metabolism: CYP3A4 is the principal enzyme responsible for the oxidative metabolism of Imidafenacin.[1] This process leads to the formation of several oxidative metabolites. The elimination of Imidafenacin is significantly reduced in the presence of CYP3A4 inhibitors, highlighting the critical role of this enzyme.[1]

Phase II Metabolism: UGT1A4 is the sole enzyme identified to catalyze the N-glucuronidation of Imidafenacin, forming the N-glucuronide metabolite.[1] This is a significant pathway in the overall clearance of the drug.

The following diagram illustrates the primary metabolic pathways of Imidafenacin.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Imidafenacin

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed methods for the quantitative analysis of Imidafenacin and the determination of its related substances in bulk drug and pharmaceutical formulations using reversed-phase high-performance liquid chromatography (RP-HPLC).

Introduction

Imidafenacin, 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide, is a potent and selective antagonist of M3 and M1 muscarinic receptors used in the treatment of overactive bladder. To ensure the quality, safety, and efficacy of Imidafenacin in its active pharmaceutical ingredient (API) form and finished products, robust and reliable analytical methods are essential.[1] High-performance liquid chromatography (HPLC) is a precise, accurate, and specific technique widely used for this purpose.[1][2]

This application note details two validated RP-HPLC methods:

-

Method 1: An isocratic method for the assay (content determination) of Imidafenacin.

-

Method 2: A gradient method for the separation and determination of process-related impurities and degradation products.

Method 1: Assay of Imidafenacin (Isocratic)

This method is designed for the accurate quantification of Imidafenacin in bulk material or pharmaceutical dosage forms.

Experimental Protocol

Instrumentation and Reagents

-

HPLC system with UV or DAD detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC grade Acetonitrile

-

HPLC grade Water

-

Disodium hydrogen phosphate

-

Phosphoric acid

-

Imidafenacin Reference Standard (RS)

Chromatographic Conditions The operational parameters for the isocratic analysis are summarized in Table 1.

| Parameter | Specification |

| Chromatographic Column | C18, 5 µm, 250 x 4.6 mm I.D.[1] |

| Mobile Phase | Acetonitrile : 20 mM Disodium Phosphate (pH 7.45) = 37:63 (v/v)[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 40 °C[1] |

| Detection Wavelength | 220 nm[1] |

| Injection Volume | 10-20 µL |

| Run Time | Approximately 15 minutes |

| Data sourced from patent CN103063795A[1] |

Preparation of Solutions

-

Mobile Phase Preparation: Prepare a 20 mM disodium phosphate solution in HPLC grade water. Adjust the pH to 7.45 using diluted phosphoric acid. Filter and degas the buffer. Mix 630 mL of this buffer with 370 mL of acetonitrile.[1]

-

Diluent Preparation: Mix acetonitrile and the 20 mM phosphate buffer in a 1:1 volume ratio.[1]

-

Standard Solution Preparation (approx. 0.1 mg/mL): Accurately weigh about 10 mg of Imidafenacin RS into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[1]

-

Sample Solution Preparation (approx. 0.1 mg/mL): Accurately weigh a quantity of sample (bulk drug or powdered tablets) equivalent to about 10 mg of Imidafenacin into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, allow to cool to room temperature, and dilute to volume with diluent. Filter through a 0.45 µm syringe filter if necessary.

Analysis Procedure

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the diluent (blank) to ensure no interfering peaks are present.

-

Inject the standard solution five times and check for system suitability (e.g., %RSD of peak area ≤ 2.0%).

-

Inject the sample solution in duplicate.

-

Calculate the content of Imidafenacin in the sample using the peak areas obtained from the standard and sample chromatograms.

Method 2: Determination of Related Substances (Gradient)

This method is optimized to separate Imidafenacin from its potential impurities, making it suitable for quality control and stability studies.

Experimental Protocol

Instrumentation and Reagents

-

Same as Method 1, requiring a gradient-capable HPLC pump.

-

An alternative column choice is a Phenyl column (e.g., 250 mm x 4.6 mm, 5 µm), which can also provide effective separation.[2]

Chromatographic Conditions The gradient elution parameters are summarized in Table 2.

| Parameter | Specification |

| Chromatographic Column | C18, 5 µm, 250 x 4.6 mm I.D.[1] |

| Mobile Phase A | 20 mM Sodium Hydrogen Phosphate (pH 7.45 with Phosphoric Acid)[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 1.0 mL/min[1] |

| Column Temperature | 40 °C[1] |

| Detection Wavelength | 220 nm (Alternative: 210 nm for higher sensitivity to some impurities)[1][2] |

| Injection Volume | 10-50 µL[2] |

| Gradient Program | Time (min) |

| 0 | |

| 10 | |

| 15 | |

| 25 | |

| 35 | |

| Data primarily sourced from patent CN103063795A[1] |

Preparation of Solutions

-

Mobile Phase Preparation: Prepare Mobile Phase A and B as described in Table 2. Filter and degas both solutions before use.[1]

-

Diluent: Acetonitrile is a suitable diluent.[2]

-

Sample Solution Preparation (approx. 0.5 mg/mL): Accurately weigh about 25 mg of the Imidafenacin sample into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[2]

Analysis Procedure

-

Equilibrate the column with the initial mobile phase composition (65% A, 35% B) until a stable baseline is achieved.

-

Inject a blank (acetonitrile) to identify any system peaks.

-

Inject the sample solution.

-

Identify the principal peak of Imidafenacin and any impurity peaks.

-

Calculate the percentage of each impurity, typically by area normalization, assuming a relative response factor of 1.0 for unknown impurities unless otherwise determined.

Experimental Workflow

The general workflow for HPLC analysis of Imidafenacin is illustrated below.

References

- 1. CN103063795A - Methods for determining the content of imidafenacin and detecting related substances - Google Patents [patents.google.com]

- 2. CN104614468B - Method for separating imidafenacin and related substances thereof by high performance liquid chromatography - Google Patents [patents.google.com]

Application Notes and Protocols: Elucidating the Cellular Effects of Imidafenacin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell culture models for investigating the cellular and molecular effects of Imidafenacin, a potent and selective muscarinic receptor antagonist. The following sections detail the relevant cell models, quantitative data on Imidafenacin's activity, detailed experimental protocols for key assays, and visual representations of the associated signaling pathways and experimental workflows.

Introduction to Imidafenacin

Imidafenacin is a well-established antimuscarinic agent primarily used for the treatment of overactive bladder (OAB).[1][2] Its therapeutic efficacy stems from its high affinity for M3 and M1 muscarinic acetylcholine receptors, which are abundant in the bladder detrusor muscle and urothelium, coupled with a lower affinity for the M2 receptor subtype.[1][3][4][5] This receptor selectivity contributes to its targeted action on the urinary bladder, reducing involuntary contractions and urgency, while potentially offering a more favorable side-effect profile compared to less selective antimuscarinic drugs.[5][6][7] Understanding the specific cellular responses to Imidafenacin is crucial for further drug development and for elucidating the nuanced mechanisms of bladder function and dysfunction.

Recommended Cell Culture Models

To effectively study the cellular effects of Imidafenacin, it is essential to select appropriate in vitro models that accurately reflect the target tissues. The following cell lines are recommended for investigating Imidafenacin's impact on the urinary bladder and for assessing its selectivity against salivary gland tissue, a common site of off-target effects for antimuscarinic agents.

-

Human Bladder Smooth Muscle Cells (HBSMC): These primary cells are an ideal model for studying the direct effects of Imidafenacin on the contractile cells of the detrusor muscle.[8][9][10][11] They endogenously express muscarinic receptors and allow for the investigation of downstream signaling events related to muscle contraction and relaxation.

-

SV-HUC-1 (Human Urothelial Cell Line): This immortalized human urothelial cell line provides a valuable tool for examining the effects of Imidafenacin on the bladder lining.[2][3][4][12][13] The urothelium is known to express muscarinic receptors and plays a role in bladder sensation and signaling.

-

Human Submandibular Gland (HSG) Cell Line: To assess the selectivity of Imidafenacin, the HSG cell line is a suitable model as it originates from salivary gland tissue and functionally expresses M3 muscarinic receptors, which are involved in salivation.[1][6][14][15]

Data Presentation: Quantitative Analysis of Imidafenacin Activity

The following tables summarize the key quantitative data regarding Imidafenacin's binding affinity and selectivity for muscarinic receptor subtypes.

Table 1: Muscarinic Receptor Binding Affinities (Ki values) of Imidafenacin

| Receptor Subtype | Ki (nM) | Reference |

| M1 | Low nM range | [8] |

| M2 | Higher Ki than M1/M3 | [1][3][4][5] |

| M3 | Low nM range | [8] |

Table 2: Tissue and Receptor Selectivity of Imidafenacin

| Parameter | Value | Reference |

| Bladder vs. Salivary Gland Contraction Preference | 8.8-fold preference for bladder | [7] |

| Affinity in Parotid Gland vs. Bladder Tissue | ~2-fold higher in parotid gland | [16] |

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures, the following diagrams are provided in the DOT language.

Caption: Imidafenacin competitively antagonizes acetylcholine at the M3 receptor.

Caption: A generalized workflow for studying Imidafenacin in cell culture.

Experimental Protocols

The following are detailed protocols for key experiments to assess the cellular effects of Imidafenacin.

Muscarinic Receptor Binding Assay (Radioligand Competition)

This protocol determines the binding affinity (Ki) of Imidafenacin for muscarinic receptors in a competitive binding format.

Materials:

-

Cell membrane preparations from HBSMC, SV-HUC-1, or HSG cells

-

[³H]-N-methylscopolamine ([³H]-NMS) as the radioligand

-

Imidafenacin stock solution

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cultured cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.

-

Assay Setup: In a 96-well filter plate, add in the following order:

-

50 µL of assay buffer (for total binding) or a high concentration of a non-labeled antagonist like atropine (for non-specific binding).

-

50 µL of varying concentrations of Imidafenacin (typically from 10⁻¹⁰ M to 10⁻⁵ M).

-

50 µL of [³H]-NMS at a concentration near its Kd.

-

100 µL of the cell membrane preparation (containing 20-50 µg of protein).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Filtration: Rapidly filter the contents of the wells through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the Imidafenacin concentration. Determine the IC₅₀ value (the concentration of Imidafenacin that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation in response to Imidafenacin.

Materials:

-

HBSMC, SV-HUC-1, or HSG cells

-

Complete cell culture medium

-

Imidafenacin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of Imidafenacin in culture medium. Remove the old medium from the cells and add 100 µL of the Imidafenacin dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for Imidafenacin). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Express the results as a percentage of the vehicle control. Plot the percentage of cell viability against the logarithm of the Imidafenacin concentration to determine the IC₅₀ value (the concentration that reduces cell viability by 50%).

Cell Proliferation Assay (BrdU Incorporation)

This immunoassay measures the incorporation of Bromodeoxyuridine (BrdU), a thymidine analog, into newly synthesized DNA, providing a direct measure of cell proliferation.

Materials:

-

HBSMC, SV-HUC-1, or HSG cells

-

Complete cell culture medium

-

Imidafenacin stock solution

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody (conjugated to an enzyme like HRP)

-

Substrate for the enzyme (e.g., TMB)

-

Stop solution

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

BrdU Labeling: At the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours at 37°C to allow for incorporation into the DNA of proliferating cells.

-

Fixation and Denaturation: Remove the labeling solution and fix the cells by adding the fixing/denaturing solution. Incubate for 30 minutes at room temperature. This step also denatures the DNA to allow the anti-BrdU antibody to access the incorporated BrdU.

-

Antibody Incubation: Wash the wells with a wash buffer. Add the anti-BrdU antibody solution to each well and incubate for 60-90 minutes at room temperature.

-

Substrate Addition: Wash the wells again to remove unbound antibody. Add the enzyme substrate to each well and incubate until a color change is observed.

-

Stopping the Reaction: Add the stop solution to each well to stop the color development.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength for the substrate used (e.g., 450 nm for TMB).

-

Data Analysis: Express the results as a percentage of the vehicle control and plot against the Imidafenacin concentration to assess its effect on cell proliferation.

Signaling Pathway Analysis (Calcium Flux Assay)

This assay measures changes in intracellular calcium concentration in response to muscarinic receptor activation and its modulation by Imidafenacin.

Materials:

-

HBSMC, SV-HUC-1, or HSG cells

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Imidafenacin stock solution

-

Muscarinic agonist (e.g., Carbachol)

-

96-well black-walled, clear-bottom cell culture plates

-

Fluorescence microplate reader with kinetic reading capabilities

Procedure:

-

Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate and grow to confluency.

-

Dye Loading: Remove the culture medium and wash the cells with HBSS. Load the cells with a calcium-sensitive fluorescent dye by incubating them in a dye solution for 30-60 minutes at 37°C.

-

Washing: After incubation, wash the cells with HBSS to remove any extracellular dye.

-

Baseline Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for a short period.

-

Imidafenacin Pre-treatment: Add varying concentrations of Imidafenacin to the wells and incubate for a predetermined time (e.g., 10-20 minutes) to allow the antagonist to bind to the receptors.

-

Agonist Stimulation and Measurement: Add a muscarinic agonist (e.g., Carbachol) to the wells to stimulate the receptors. Immediately begin kinetic measurement of the fluorescence intensity over time. The increase in fluorescence corresponds to an increase in intracellular calcium.

-

Data Analysis: Analyze the kinetic data to determine the peak fluorescence response. Plot the peak response against the agonist concentration in the presence and absence of different concentrations of Imidafenacin. This will allow for the determination of the antagonist's potency (e.g., by calculating the pA₂ value from a Schild plot).

Conclusion

The cell culture models and experimental protocols outlined in these application notes provide a robust framework for investigating the cellular effects of Imidafenacin. By employing these methods, researchers can gain valuable insights into the drug's mechanism of action, its selectivity, and its impact on bladder and salivary gland cell physiology. This knowledge is instrumental for the continued development of targeted and effective therapies for overactive bladder and related urological conditions.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. MTT (Assay protocol [protocols.io]

- 7. Experience with imidafenacin in the management of overactive bladder disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of Bladder Selectivity of Antimuscarinic Agents on the Basis of In Vivo Drug-Receptor Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. BrdU Cell Proliferation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Muscarinic Receptor Binding of Imidafenacin in the Human Bladder Mucosa and Detrusor and Parotid Gland - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. dmt.dk [dmt.dk]

- 14. media.cellsignal.com [media.cellsignal.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Selective binding of bladder muscarinic receptors in relation to the pharmacokinetics of a novel antimuscarinic agent, imidafenacin, to treat overactive bladder - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Establishing a Dose-Response Curve for Imidafenacin in vivo

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidafenacin is a potent and selective antagonist of muscarinic M3 and M1 receptors, with a lower affinity for the M2 subtype. This pharmacological profile makes it an effective agent for the treatment of overactive bladder (OAB), as it primarily targets the receptors responsible for detrusor muscle contraction and acetylcholine release in the bladder. Establishing a clear dose-response relationship in vivo is a critical step in the preclinical development of such agents. These application notes provide detailed protocols for determining the efficacy and selectivity of Imidafenacin in rodent models, focusing on urodynamic parameters and common antimuscarinic side effects.

Signaling Pathway of Imidafenacin

Imidafenacin exerts its therapeutic effect by blocking muscarinic receptors in the bladder. The M3 receptors on the detrusor smooth muscle are the primary mediators of bladder contraction. By antagonizing these receptors, Imidafenacin leads to muscle relaxation and an increase in bladder capacity. Additionally, its antagonism of M1 receptors on parasympathetic neurons is thought to reduce acetylcholine release, further contributing to its efficacy.

Caption: Signaling pathway of Imidafenacin in the bladder.

Experimental Workflow

A typical workflow for establishing the in vivo dose-response curve for Imidafenacin involves a series of efficacy and safety pharmacology studies. The primary efficacy endpoint is often the increase in bladder capacity, measured by cystometry. Key safety endpoints include the assessment of common antimuscarinic side effects such as effects on salivation and colonic motility.

Caption: Experimental workflow for in vivo dose-response studies.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies on Imidafenacin in rats. These data can be used to construct dose-response curves for both efficacy and side effects.

Table 1: Dose-Dependent Effect of Intravenous Imidafenacin on Bladder Capacity in Anesthetized Rats

| Dose (mg/kg, i.v.) | Minimum Effective Dose for Bladder Capacity Increase |

| Imidafenacin | 0.003 |

Data adapted from a study using intermittent cystometry in urethane-anesthetized rats.

Table 2: Dose-Dependent Inhibitory Effects of Intravenous Imidafenacin on Bladder Function and Side Effects in Rats

| Parameter | Route | Doses Tested (µg/kg) | Effect |

| Single Unit Afferent Activity (Capsaicin Sensitive C Fibers) | i.v. | 0.3 - 30 (cumulative) | Inhibition at the highest dose |

| Rhythmic Bladder Contractions | i.v. | Not specified | Potent inhibition |

| Salivary Secretion | i.v. | Not specified | Inhibition |

Data compiled from studies investigating the effects of Imidafenacin on bladder afferent nerves and selectivity.

Experimental Protocols

Urodynamic Assessment: Cystometry in Anesthetized Rats

This protocol is designed to measure the effect of Imidafenacin on bladder capacity.

a. Animal Preparation:

-

Species: Female Sprague-Dawley rats.

-

Anesthesia: Urethane (1.2 g/kg, subcutaneous injection).

-

Surgical Procedure:

-

Make a midline abdominal incision to expose the urinary bladder.

-

Insert a polyethylene catheter (PE-50) into the dome of the bladder and secure it with a purse-string suture.

-

Connect the bladder catheter to a three-way stopcock, which is linked to a pressure transducer and a syringe pump.

-

b. Drug Administration:

-

Route: Intravenous (i.v.) via the femoral vein.

-

Dosing: Administer cumulative doses of Imidafenacin or vehicle. A suitable starting dose based on available literature is 0.003 mg/kg.

c. Cystometry Procedure:

-

Infuse sterile saline at a constant rate (e.g., 0.088 ml/min) into the bladder.

-

Record the intravesical pressure continuously.

-

Bladder capacity is defined as the volume of saline infused to elicit the first micturition contraction.

-

Measure bladder capacity before and after the administration of each dose of Imidafenacin.

Assessment of Salivary Secretion

This protocol measures the inhibitory effect of Imidafenacin on salivation, a common antimuscarinic side effect.

a. Animal Preparation:

-

Species: Male Wistar rats.

-

Anesthesia: Urethane.

b. Drug Administration:

-

Administer Imidafenacin or vehicle intravenously at various doses.

c. Salivation Measurement:

-

Place a pre-weighed cotton ball in the oral cavity of the rat for a defined period (e.g., 5 minutes).

-

Induce salivation by administering a cholinergic agonist such as pilocarpine.

-

Remove the cotton ball and immediately weigh it to determine the amount of saliva secreted.

-

Compare the saliva production in Imidafenacin-treated groups to the vehicle control group.

Assessment of Colonic Motility

This protocol evaluates the effect of Imidafenacin on colonic transit time, an indicator of potential constipating effects.

a. Animal Preparation:

-

Species: Male Sprague-Dawley rats.

-

Fasting: Fast the animals overnight with free access to water.

b. Drug Administration:

-

Administer Imidafenacin or vehicle orally or intravenously.

c. Colonic Transit Measurement:

-

Administer a non-absorbable marker (e.g., charcoal meal or a dye marker) orally.

-

After a specific time, euthanize the animals and carefully dissect the entire colon.

-

Measure the distance traveled by the marker and the total length of the colon.

-

Calculate the colonic transit as a percentage of the total colonic length.

-

Compare the transit in the Imidafenacin-treated groups to the vehicle control group.

Conclusion

These application notes provide a framework for establishing a comprehensive in vivo dose-response profile for Imidafenacin. By employing these detailed protocols for urodynamic assessment and the evaluation of key side effects, researchers can effectively characterize the therapeutic window and selectivity of Imidafenacin and other novel antimuscarinic agents for the treatment of overactive bladder. The provided quantitative data and diagrams serve as a valuable reference for experimental design and data interpretation in the drug development process.

Application Note: A Validated LC-MS/MS Method for the Sensitive Quantification of Imidafenacin in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidafenacin (IM) is a novel and effective antimuscarinic agent used in the treatment of overactive bladder. It selectively acts on M1 and M3 receptors, relaxing the detrusor smooth muscles of the bladder.[1] To support pharmacokinetic studies and therapeutic drug monitoring, a sensitive and reliable method for the quantification of Imidafenacin in human plasma is essential. This application note describes a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Imidafenacin in human plasma. The method is simple, selective, and has been successfully validated over a concentration range of 10–1000 pg/mL.[1][2]

Experimental Protocols

Sample Preparation

A protein precipitation method is employed for the extraction of Imidafenacin from human plasma.[1][2]

Materials:

-

Human plasma samples

-

Imidafenacin and Silodosin (Internal Standard) stock solutions

-

Acetonitrile (HPLC grade)

-

Microcentrifuge tubes (1.5 mL)

-

Pipettes and tips

-

Microcentrifuge

-

Vortex mixer

Protocol:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the internal standard working solution (Silodosin).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes.

-

Carefully transfer 10 µL of the supernatant into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography: The chromatographic separation is performed on a Phenomenex Synergi 4 μm Hydro-RP 80 Å (150 mm × 2.0 mm) column.[1][2]

-

Mobile Phase A: 0.2 mM ammonium formate in water with 0.01% formic acid[1][2]

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 10 µL[1]

-

Gradient Elution:

-

0–0.5 min: 5% B

-

0.5–1 min: Linear gradient to 40% B

-

1–5.5 min: 40% B

-

5.5–5.6 min: Linear gradient to 5% B

-

5.6–6.5 min: 5% B[1]

-

Mass Spectrometry: A tandem mass spectrometer equipped with a heated electrospray ionization (ESI) source is used for detection.[1][2]

-

Monitored Transitions:

-

Collision Gas: Argon

Data Presentation

Table 1: Calibration Curve Parameters

| Parameter | Value |

| Concentration Range | 10–1000 pg/mL |

| Correlation Coefficient (r²) | ≥ 0.9994 |

| Linearity | Good linear response |

Table 2: Precision and Accuracy

| Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |

| LLOQ (10 pg/mL) | 11.48% | - | 99.22% | - |

| Low QC | < 7.4% | < 7.4% | 103.1% - 106.8% | 103.1% - 106.8% |

| Medium QC | < 7.4% | < 7.4% | 103.1% - 106.8% | 103.1% - 106.8% |

| High QC | < 7.4% | < 7.4% | 103.1% - 106.8% | 103.1% - 106.8% |

Data summarized from a validated study.[1]

Table 3: Recovery and Matrix Effect

| Analyte | Concentration Level | Recovery (%) | Matrix Effect (%) |

| Imidafenacin | Low QC | Acceptable | Not significant |

| Medium QC | Acceptable | Not significant | |

| High QC | Acceptable | Not significant |

Recovery was evaluated by comparing the mean peak areas of analytes spiked before and after extraction.[1]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for Imidafenacin quantification in plasma.

Logical Relationship of Method Validation

References

- 1. A liquid chromatography-tandem mass spectrometry method for the quantitation of imidafenacin in human plasma: application to a clinical pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. A liquid chromatography-tandem mass spectrometry method for the quantitation of imidafenacin in human plasma: application to a clinical pharmacokinetic study - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for Assessing Imidafenacin Efficacy and Selectivity in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of preclinical animal models and protocols for evaluating the efficacy and selectivity of Imidafenacin, a muscarinic receptor antagonist for the treatment of overactive bladder (OAB).

Introduction to Imidafenacin

Imidafenacin is a potent and selective antagonist of M3 and M1 muscarinic acetylcholine receptors with a lower affinity for the M2 subtype.[1][2] Its therapeutic effect in OAB is primarily attributed to the blockade of M3 receptors in the bladder detrusor muscle, leading to smooth muscle relaxation and increased bladder capacity.[2][3] Its selectivity for the bladder over other organs, such as the salivary glands and heart, is a key differentiator, potentially leading to a more favorable side-effect profile compared to other antimuscarinic agents.[4][5] Preclinical animal models are crucial for characterizing these properties.

In Vivo Efficacy Assessment: Cystometry in Rats